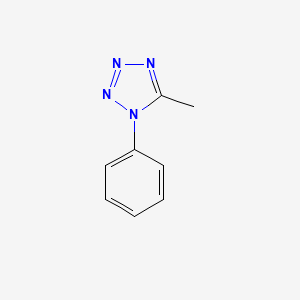

1-Phenyl-5-methyltetrazole

Description

Structure

3D Structure

Properties

CAS No. |

22706-20-3 |

|---|---|

Molecular Formula |

C8H8N4 |

Molecular Weight |

160.18 g/mol |

IUPAC Name |

5-methyl-1-phenyltetrazole |

InChI |

InChI=1S/C8H8N4/c1-7-9-10-11-12(7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

QYSASSWEUXOZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 5 Methyltetrazole and Its Structural Analogs

Mechanistic Studies of Primary Tetrazole Ring Formation

The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction, a powerful tool for constructing the five-membered heterocyclic ring. This section explores the mechanistic details and catalytic enhancements of this fundamental transformation.

Optimized Catalytic Protocols for [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of nitriles with azides is the most common method for synthesizing 5-substituted-1H-tetrazoles. nih.gov This reaction, first described by Hantzsch and Vagt in 1901, involves the reaction of an azide (B81097) with a nitrile. nih.gov However, the reaction often requires harsh conditions, such as high temperatures and the use of toxic and explosive hydrazoic acid. To overcome these limitations, various catalytic systems have been developed to promote the reaction under milder and safer conditions.

Catalysts for this transformation can be broadly categorized as homogeneous and heterogeneous. A variety of metal salts, including those of zinc, copper, and cerium, have been shown to effectively catalyze the cycloaddition. capes.gov.brresearchgate.netthieme-connect.com For instance, zinc salts in water have been demonstrated to be effective for a wide range of nitriles. organic-chemistry.org The mechanism of metal-catalyzed cycloaddition generally involves the coordination of the metal to the nitrile, which activates it towards nucleophilic attack by the azide anion.

Recent advancements have focused on the development of sophisticated catalytic systems. For example, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. researchgate.net Similarly, a magnetically separable CoFe₂O₄/Cu(OH)₂ nanocomposite has been utilized as a heterogeneous catalyst for the regioselective synthesis of β-hydroxy-1,4-disubstituted-1,2,3-triazoles, a related class of heterocycles. researchgate.net Microwave irradiation has also been employed to accelerate these reactions significantly. nih.gov

The choice of solvent also plays a crucial role in the reaction's efficiency. Polar aprotic solvents like DMF and DMSO are commonly used. The table below summarizes the effect of different catalysts on the synthesis of 5-substituted tetrazoles.

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Cobalt(II) complex | Organonitriles and Sodium Azide | Homogeneous catalysis, detailed mechanistic investigation. | researchgate.net |

| Zinc Salts (e.g., ZnCl₂) | Aromatic and Aliphatic Nitriles, Sodium Azide | Proceeds readily in water, broad substrate scope. | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Benzyl (B1604629) and Phenyl Azides with Nitroolefins | Catalyzes cycloaddition and subsequent elimination for 1,5-disubstituted 1,2,3-triazoles. | capes.gov.br |

| CoFe₂O₄/Cu(OH)₂ nanocomposite | Sodium Azide, Terminal Alkynes, and Aldehydes | Heterogeneous, magnetically separable catalyst for triazole synthesis. | researchgate.net |

| di(azido)platinum(II) compounds | Cyanopyridines | Accelerated by microwave irradiation. | nih.gov |

Regioselective Synthesis of 1,5-Disubstituted Tetrazoles

The synthesis of 1,5-disubstituted tetrazoles, such as 1-phenyl-5-methyltetrazole, requires control over the regioselectivity of the cycloaddition reaction. When an organoazide reacts with a nitrile, the formation of two possible regioisomers (1,4- and 1,5-disubstituted) is possible in the case of triazoles, and similarly, issues of regiocontrol can arise in tetrazole synthesis. The regiochemical outcome is influenced by the electronic properties of both the azide and the nitrile.

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to understand the reactivity and regioselectivity of [3+2] cycloaddition reactions. rawdatalibrary.netrsc.org For instance, the analysis of the reaction between phenyl azide and various ethylenes has shown that phenyl azide is a moderate electrophile and nucleophile, and its reactivity is highly dependent on the electronic nature of the dipolarophile. rawdatalibrary.netrsc.org

In the context of synthesizing 1,5-disubstituted tetrazoles, the reaction between an aryl azide and an alkyl nitrile (or vice versa) is a common approach. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For example, certain ruthenium(II) catalysts are known to favor the formation of 1,5-disubstituted triazoles from azides and terminal alkynes, and similar principles can be applied to tetrazole synthesis. nih.gov The use of β-carbonyl phosphonates and azides with a cesium carbonate catalyst system has been shown to be highly regioselective in the synthesis of substituted 1,2,3-triazoles, providing a potential route for analogous tetrazole syntheses. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the 1-phenyl-5-methyltetrazole core is synthesized, further functionalization can be achieved through various chemical transformations at the C-5 methyl group and the phenyl ring.

Chemical Transformations at the C-5 Methyl Substituent (e.g., condensation reactions, pyruvic acid formation)

The methyl group at the C-5 position of the tetrazole ring is amenable to a variety of chemical transformations. While direct examples for 1-phenyl-5-methyltetrazole are not extensively reported, analogous reactions on similar heterocyclic systems provide a basis for potential synthetic routes.

Condensation Reactions: The methyl group can be activated for condensation reactions. For instance, in a related system, 1-aryl-4-acetyl-5-methyl-1,2,3-triazoles undergo condensation with aldehydes to form chalcone-like structures. nih.gov This suggests that the C-5 methyl group of 1-phenyl-5-methyltetrazole could potentially be deprotonated with a strong base to form a carbanion, which could then react with various electrophiles, including aldehydes, in a condensation reaction.

Oxidation to Pyruvic Acid Derivatives: The oxidation of the methyl group to a carboxylic acid would provide a valuable synthetic handle for further derivatization. The oxidation of aryl methyl groups to carboxylic acids is a well-established transformation, often employing strong oxidizing agents like potassium permanganate (B83412) or chromic acid. google.comorganic-chemistry.org For example, substituted toluenes can be oxidized to the corresponding benzoic acids using catalysts like cobalt salts in the presence of a radical initiator. organic-chemistry.org Applying such conditions to 1-phenyl-5-methyltetrazole could potentially yield 1-phenyl-1H-tetrazole-5-carboxylic acid. This carboxylic acid could then be a precursor to pyruvic acid derivatives through further synthetic steps.

Electrophilic Substitution on the Phenyl Ring (e.g., nitration pathways)

The phenyl ring of 1-phenyl-5-methyltetrazole is susceptible to electrophilic substitution reactions. The tetrazole ring is generally considered to be an electron-withdrawing group due to the presence of four electronegative nitrogen atoms. wikipedia.org Electron-withdrawing groups on a benzene (B151609) ring are meta-directing and deactivating towards electrophilic aromatic substitution. chemguide.co.uk

Nitration Pathways: Therefore, the nitration of 1-phenyl-5-methyltetrazole with a mixture of nitric acid and sulfuric acid would be expected to yield the meta-nitro derivative, 1-(3-nitrophenyl)-5-methyltetrazole, as the major product. chemguide.co.uk The reaction would likely require more forcing conditions (higher temperature or more concentrated acid) compared to the nitration of benzene itself due to the deactivating effect of the tetrazole ring.

The directing effects of various substituents on the phenyl ring are summarized in the table below.

| Substituent Type | Directing Effect | Reactivity Effect | Examples |

|---|---|---|---|

| Activating, Ortho, Para-Directing | Directs incoming electrophiles to the ortho and para positions. | Increases the rate of reaction. | -CH₃, -OH, -NH₂ |

| Deactivating, Meta-Directing | Directs incoming electrophiles to the meta position. | Decreases the rate of reaction. | -NO₂, -CN, -SO₃H, -C(O)R |

| Deactivating, Ortho, Para-Directing | Directs incoming electrophiles to the ortho and para positions. | Decreases the rate of reaction. | -F, -Cl, -Br, -I |

Amine-Incorporation Reactions via Halogenated Precursors

The introduction of an amine group onto the phenyl ring of 1-phenyl-5-methyltetrazole can be achieved through the use of halogenated precursors. A common strategy is nucleophilic aromatic substitution (SNAr).

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. nih.gov As discussed, the tetrazole ring is electron-withdrawing. If a halogen, such as fluorine or chlorine, is present on the phenyl ring, particularly at the ortho or para position relative to the tetrazole ring, it can be displaced by a nucleophile like ammonia (B1221849) or an amine. For instance, a 2-fluorophenylisocyanide (B1334164) has been used in a Ugi reaction followed by a nucleophilic aromatic substitution to create fused heterocyclic systems. nih.gov This demonstrates the feasibility of SNAr on a phenyl ring activated by a nitrogen-containing heterocycle.

Therefore, the synthesis of a precursor like 1-(4-halophenyl)-5-methyltetrazole would allow for the subsequent introduction of an amino group at the 4-position of the phenyl ring by reaction with an appropriate nitrogen nucleophile under suitable conditions, which may include elevated temperatures and the use of a base.

Synthesis of Azobis(tetrazole) Derivatives

The synthesis of high-nitrogen azobis(tetrazole) compounds, which are structurally related to 1-phenyl-5-methyltetrazole, is of significant interest due to their energetic properties. A key method for creating these derivatives is through the oxidative coupling of N-amino tetrazoles. For instance, 1,1′-azobis(5-methyltetrazole), a compound with a ten-nitrogen chain (N10), has been synthesized via an azo coupling reaction using various oxidizing agents. rsc.orgrsc.org This N10 compound demonstrates greater physical and thermal stability compared to its unsubstituted counterpart, 1,1'-azobistetrazole. rsc.org

The synthesis involves the oxidation of the N-NH2 group to form the N=N linkage. researchgate.net Several oxidants have proven effective in this transformation. The selection of the oxidant can be crucial for the reaction's success and yield. A notable development in this area is the first-time use of trichloroisocyanuric acid (TCICA) for this specific type of oxidation. researchgate.net The structure of the resulting 1,1′-azobis(5-methyltetrazole) has been confirmed through single-crystal X-ray diffraction and other spectral analyses. rsc.orgrsc.org

Interactive Table: Oxidizing Agents for the Synthesis of 1,1′-azobis(5-methyltetrazole)

| Oxidizing Agent | Abbreviation | Role |

|---|---|---|

| Trichloroisocyanuric acid | TCICA | Oxidizes N-NH2 to N=N linkage researchgate.net |

| Sodium dichloroisocyanurate | SDIC | Azo coupling reagent rsc.orgresearchgate.net |

The introduction of a methyl group at the carbon atom of the tetrazole ring in 1,1′-azobis(5-methyltetrazole) enhances its thermal stability, with a decomposition temperature of 127.2 °C, compared to the unsubstituted analog's 80 °C. rsc.org However, this modification results in a lower density and detonation energy. rsc.org

Sustainable and Green Chemistry Approaches in 1-Phenyl-5-methyltetrazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. For tetrazole synthesis, this translates to the development of methods that are more efficient, use less hazardous materials, and are more environmentally friendly.

Heterogeneous Catalysis for Enhanced Efficiency

Heterogeneous catalysts offer significant advantages in chemical synthesis, including simplified recovery and reuse, which contributes to more sustainable processes. The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide has been successfully achieved using various heterogeneous catalytic systems. organic-chemistry.org

One approach involves using silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst for the reaction between organic nitriles and NaN3. organic-chemistry.org Other research has demonstrated the use of catalysts such as NiFe2O4, Cu(II)-NaY zeolite, or CuO/aluminosilicate in DMF for the synthesis of 5-methyltetrazole (B45412) from acetonitrile (B52724) and sodium azide, achieving yields as high as 99%. nih.gov In the synthesis of 1,5-disubstituted tetrazole analogs, a palladium-catalyzed Suzuki cross-coupling reaction has been employed, using a heterogeneous system of Pd(PPh3)4 with aqueous Na2CO3 in toluene. nih.gov

Interactive Table: Heterogeneous Catalysts in Tetrazole Synthesis

| Catalyst System | Substrates | Solvent | Key Feature |

|---|---|---|---|

| Silica-supported sodium hydrogen sulfate | Organic nitriles, NaN3 | Not specified | Heterogeneous, reusable catalyst organic-chemistry.org |

| NiFe2O4, Cu(II)-NaY zeolite, or CuO/aluminosilicate | Acetonitrile, NaN3 | DMF | High yields (up to 99%) nih.gov |

Solvent-Free and Environmentally Conscious Reaction Environments

A key goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. The synthesis of tetrazoles has been adapted to more environmentally conscious conditions. A significant advancement is the use of water as a solvent for the cycloaddition of nitriles with sodium azide, catalyzed by zinc salts. organic-chemistry.org This method is applicable to a wide range of substrates, including aromatic and alkyl nitriles. organic-chemistry.org The synthesis of 1-hydroxy-5-methyltetrazole has also been optimized to use water as the reaction solvent. nih.gov

In addition to using safer solvents, microwave-accelerated synthesis has emerged as a green technique. It often leads to shorter reaction times, increased yields, and higher product purity. An efficient microwave-assisted method has been developed for converting inactive nitriles into 5-substituted 1H-tetrazoles in DMF. organic-chemistry.org Another innovative approach uses an organocatalyst, generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, to facilitate the cycloaddition under neutral conditions with microwave heating. organic-chemistry.org This method avoids the use of strong acids or metal catalysts.

Mechanistic Insights into the Reactivity of 1 Phenyl 5 Methyltetrazole

Unimolecular Thermal Decomposition Pathways (Thermolysis)

The thermal decomposition of 1-phenyl-5-methyltetrazole involves the cleavage of the heterocyclic ring, a process driven by the entropic favorability of releasing molecular nitrogen.

Elucidation of Tetrazole Ring Cleavage Mechanisms

Studies on 1-phenyl substituted tetrazoles indicate that thermal decomposition typically occurs at elevated temperatures, generally between 190–240 °C. researchgate.net The process is characterized by an exothermic decomposition of the tetrazole ring. researchgate.net Theoretical and experimental studies on related 5-methyltetrazole (B45412) tautomers suggest that the decomposition is a unimolecular process. researchgate.net The primary mechanism involves the cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen (N₂), a highly stable gaseous product. researchgate.netmdpi.com This decomposition is a significant event, as rapid processes of tetrazole decomposition serve as sources of chemical energy stored within the five-membered ring. researchgate.net

Characterization of Thermally Induced Rearrangement Products

The main products resulting from the thermal decomposition of 1-substituted tetrazoles are molecular nitrogen and a corresponding isonitrile. researchgate.net For 1-phenyl-5-methyltetrazole, the anticipated products from its thermal rearrangement would be phenyl isocyanide and molecular nitrogen. The mass loss data from thermogravimetric analysis combined with IR spectroscopy of the residue supports the release of N₂ and the formation of an isonitrile. researchgate.net While not explicitly detailed for the methyl-substituted variant in the available literature, the general pathway for 1-phenyltetrazoles points towards this fragmentation. researchgate.net

Photochemical Reaction Dynamics (Photolysis)

The photochemistry of tetrazoles is complex, with multiple competing reaction pathways that are highly dependent on the substituents and the reaction medium. nih.govresearchgate.net Irradiation with UV light can induce ring cleavage, nitrogen extrusion, and the formation of various transient species. nih.govresearchgate.net

UV-Induced Ring Contraction and Nitrogen Extrusion Mechanisms (e.g., diazirene formation)

Upon UV irradiation, 1,5-disubstituted tetrazoles can undergo several photochemical transformations. One significant pathway is the photo-elimination of molecular nitrogen, which can lead to the formation of a highly strained, three-membered diazirene ring. nih.govresearchgate.net For instance, studies on the photolysis of 5-alkoxy-1-phenyltetrazoles in a solid argon matrix have shown the formation of 3-alkoxy-1-phenyl-1H-diazirene as a minor photoproduct. nih.gov This suggests that 1-phenyl-5-methyltetrazole could similarly form 3-methyl-1-phenyl-1H-diazirene through direct extrusion of N₂. researchgate.netnih.gov Another pathway observed in the photolysis of related tetrazole-5-thiones involves the expulsion of dinitrogen to form a 1,3-biradical intermediate. nih.gov

A competing mechanism to nitrogen extrusion is the cleavage of the tetrazole ring. nih.gov In the case of 5-alkoxy-1-phenyltetrazoles, the primary photodegradation pathway involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds. nih.gov

Spectroscopic Monitoring of Transient Photoproducts (e.g., phenylazide, ethylcyanate)

Spectroscopic methods, particularly matrix isolation FT-IR, have been instrumental in identifying the transient products of tetrazole photolysis. nih.gov For 5-ethoxy-1-phenyl-1H-tetrazole, UV irradiation leads primarily to the production of ethylcyanate and phenylazide. nih.govibict.br The phenylazide can then undergo further reactions. researchgate.netnih.gov By analogy, the photolysis of 1-phenyl-5-methyltetrazole is expected to yield methylcyanate and phenylazide as the main initial products from ring cleavage.

The formation of these products can be summarized in the following table, based on analogous compounds:

| Precursor | Photolysis Condition | Major Transient Products | Minor Transient Products |

| 5-Ethoxy-1-phenyl-1H-tetrazole | UV (λ > 235 nm) in argon matrix | Ethylcyanate, Phenylazide nih.gov | 3-Ethoxy-1-phenyl-1H-diazirene nih.gov |

| 5-Mercapto-1-methyltetrazole | UV (λ > 235 nm) in argon matrix | Methyl isothiocyanate, Azide (B81097) researchgate.net | 1-Methyl-1H-diazirene-3-thiol, N-methylcarbodiimide researchgate.net |

Electrophilic Aromatic Substitution Reaction Kinetics

The phenyl group of 1-phenyl-5-methyltetrazole can undergo electrophilic aromatic substitution. The rate and regioselectivity of this reaction are governed by the electronic properties of the 1-tetrazolyl-5-methyl substituent.

The mechanism for electrophilic aromatic substitution generally proceeds in two steps: a slow, rate-determining step where the electrophile attacks the benzene (B151609) ring to form a carbocation intermediate (arenium ion), followed by a fast deprotonation to restore aromaticity. msu.edu

Substituents on the benzene ring influence the reaction rate and determine the position of the incoming electrophile. wikipedia.orglibretexts.org These effects are categorized as activating or deactivating, and ortho-, para-, or meta-directing. organicchemistrytutor.comlibretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. wikipedia.orglibretexts.org They are typically ortho/para directors. organicchemistrytutor.com

Deactivating groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing the reaction rate. wikipedia.org Most deactivating groups are meta-directors. libretexts.org

The 1-(5-methyltetrazolyl) group is considered a deactivating group. The tetrazole ring is electron-withdrawing due to the high electronegativity of the four nitrogen atoms. This withdrawal of electron density from the phenyl ring reduces its reactivity towards electrophiles. scielo.org.mx Substituents with a positively polarized atom directly attached to the ring tend to be meta-directors because this orientation avoids placing the positive charge of the arenium ion intermediate on the carbon bearing the substituent, which would be highly destabilized. libretexts.orglibretexts.org Therefore, electrophilic substitution on 1-phenyl-5-methyltetrazole, such as nitration or halogenation, is expected to proceed slower than with benzene and yield predominantly the meta-substituted product. lkouniv.ac.in

The directing effects can be rationalized by examining the stability of the carbocation intermediates formed during the reaction. For a deactivating group, the ortho and para intermediates have resonance structures that place the positive charge adjacent to the electron-withdrawing group, which is energetically unfavorable. libretexts.org The meta intermediate avoids this unfavorable arrangement and is therefore more stable and formed faster. libretexts.org

Determination of Isomer Ratios in Nitration Products

Substituents on a benzene ring determine the regioselectivity of the substitution. masterorganicchemistry.com They are broadly classified as either ortho, para-directors or meta-directors. masterorganicchemistry.com This directing effect is a function of the substituent's ability to stabilize the carbocation intermediate (the arenium ion) formed during the reaction.

In the case of nitration, the reacting electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The substituent's influence dictates the product ratio. libretexts.org For example, in the nitration of toluene, the methyl group is an ortho, para-director, yielding approximately 58.5% ortho-nitrotoluene, 37% para-nitrotoluene, and only 4.5% meta-nitrotoluene. libretexts.org Conversely, the ester group in ethyl benzoate (B1203000) is a meta-director, giving predominantly the meta-nitro product (73%). libretexts.org

The 1-phenyl-5-methyltetrazole substituent is expected to be an electron-withdrawing group due to the electronegativity of the nitrogen atoms in the tetrazole ring. Electron-withdrawing groups typically act as deactivators for EAS and can be either meta-directing (like nitro or carbonyl groups) or ortho, para-directing (like halogens). masterorganicchemistry.com The ultimate isomer ratio for the nitration of 1-phenyl-5-methyltetrazole would depend on the balance between the inductive and resonance effects of the tetrazole ring. Protonation of the ring in the strongly acidic nitrating medium would further enhance its electron-withdrawing nature, likely favoring the formation of the meta-nitro isomer.

Table 1: Predicted Isomer Ratios in Electrophilic Aromatic Nitration

| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Substituent Type |

| Toluene | 58.5 | 4.5 | 37 | Activating, Ortho, Para-Director libretexts.org |

| tert-Butylbenzene | 16 | 8 | 75 | Activating, Ortho, Para-Director libretexts.org |

| Chlorobenzene | 30 | 0 | 70 | Deactivating, Ortho, Para-Director libretexts.org |

| Ethyl Benzoate | 22 | 73 | 5 | Deactivating, Meta-Director libretexts.org |

| 1-Phenyl-5-methyltetrazole | Predicted Minor | Predicted Major | Predicted Minor | Deactivating, likely Meta-Director |

Influence of Acidic Media and Protonation on Reaction Rates and Selectivity

Acidic media play a crucial role in the reactions of 1-phenyl-5-methyltetrazole, particularly in electrophilic substitutions like nitration. The reaction rate and selectivity are highly dependent on the nature and concentration of the acid. clockss.org

For nitration, a strongly acidic environment, such as a mixture of concentrated nitric and sulfuric acids, is necessary to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.

Quantitative Structure-Reactivity Relationships (e.g., Hammett Acidity Function Analysis)

To quantify the relationship between the structure of a reactant and its reactivity, linear free-energy relationships such as the Hammett equation are employed. wikipedia.org The Hammett equation is a powerful tool in physical organic chemistry for studying the electronic effects of substituents in meta and para positions of benzene derivatives on reaction rates and equilibria. libretexts.orgchemeurope.com

The equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., hydrogen). wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (both resonance and inductive) of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. pharmacy180.com

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. chemeurope.compharmacy180.com

A plot of log(k/k₀) versus σ for a series of reactions is known as a Hammett plot. The slope of this line gives the reaction constant, ρ. pharmacy180.com The sign and magnitude of ρ provide insight into the reaction mechanism:

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which means a negative charge is building up (or a positive charge is being dissipated) in the transition state of the rate-determining step. The alkaline hydrolysis of ethyl benzoate, for instance, has a ρ value of +2.498. wikipedia.orgchemeurope.com

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or dissipation of negative charge) in the transition state. chemeurope.com

For reactions in highly concentrated acids, where pH is not a valid measure, the Hammett acidity function (H₀) is used to quantify the acidity of the medium. nih.gov An analysis of the nitration of a series of substituted 1-phenyl-5-methyltetrazoles using the Hammett equation could provide a quantitative measure of the tetrazole ring's electronic influence and offer detailed mechanistic insights.

Organometallic Reactivity and Ring Fragmentation

The reaction of 1-phenyl-5-methyltetrazole with organometallic reagents, particularly organolithium compounds, opens pathways to functionalization but also introduces the risk of ring instability.

Stability and Decomposition of Lithiated Tetrazole Intermediates

The lithiation of tetrazoles can occur at different positions, leading to intermediates with vastly different stabilities. When 1-phenyltetrazole (lacking the 5-methyl group) is treated with n-butyllithium, lithiation occurs on the tetrazole ring at position 5. This intermediate is highly unstable and decomposes immediately at temperatures of -65 to -70 °C, evolving nitrogen gas. cdnsciencepub.com

In contrast, for 1-phenyl-5-methyltetrazole, the most acidic proton is on the methyl group, not the ring. Therefore, treatment with a strong base like n-butyllithium is expected to deprotonate the methyl group, forming 1-phenyl-5-(lithiomethyl)tetrazole. This type of laterally lithiated intermediate is significantly more stable than its ring-lithiated counterpart. clockss.orgnih.gov Studies on the closely related 1-methyl-5-tetrazolyllithium show that it is reasonably stable below -60 °C but undergoes ring fragmentation at temperatures above -50 °C. cdnsciencepub.com Similarly, other lithiated 5-alkyltetrazoles have been shown to be viable intermediates at low temperatures (e.g., -78 °C) but can decompose upon warming. nih.gov The thermal decomposition of related alkyllithium reagents often proceeds via β-hydride elimination. wikipedia.org

Reactions with Various Electrophilic Reagents (e.g., halogens, carbonyls, acid chlorides)

The stable, laterally lithiated intermediate derived from 1-phenyl-5-methyltetrazole is a potent nucleophile and can react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds at the C5-methyl position. The reactivity is analogous to that observed for other 5-lithiomethyltetrazole species. nih.govcdnsciencepub.com

The lithiated intermediate reacts readily with:

Halogens: Treatment with bromine or iodine yields the corresponding 5-(halomethyl) derivatives. cdnsciencepub.com

Sulfur: Reaction with elemental sulfur, followed by an acidic workup, produces the corresponding thiol. cdnsciencepub.com

Carbonyl Compounds: It exhibits strong affinity for carbonyl groups, reacting with aldehydes (like benzaldehyde) and ketones (like acetophenone (B1666503) and benzophenone) to form secondary and tertiary alcohols, respectively. cdnsciencepub.com

Acid Chlorides: The reaction with acid chlorides like acetyl chloride is complex. The lithiated species can add to the initially formed ketone, leading to a double addition product. cdnsciencepub.com

Other Electrophiles: Successful reactions have also been reported with silyl (B83357) chlorides (TBDMSCl), sulfates (dimethyl sulfate), alkyl halides (benzyl bromide, iso-pentyl bromide), and epoxides. nih.gov

However, the lithiated intermediate is not universally reactive. For example, 1-methyl-5-tetrazolyllithium does not react appreciably with less reactive electrophiles like benzyl (B1604629) bromide or benzonitrile (B105546) at -60 °C. cdnsciencepub.com

Table 2: Reactivity of Lithiated 5-Alkyltetrazoles with Electrophiles

| Electrophile Class | Specific Reagent | Product Type | Outcome | Reference |

| Halogens | Bromine, Iodine | 5-(Halomethyl)tetrazole | Successful | cdnsciencepub.com |

| Chalcogens | Sulfur | 5-(Mercaptomethyl)tetrazole | Successful | cdnsciencepub.com |

| Aldehydes | Benzaldehyde | Secondary Alcohol | Successful | nih.govcdnsciencepub.com |

| Ketones | Acetophenone, Cyclohexanone | Tertiary Alcohol | Successful | nih.govcdnsciencepub.com |

| Acid Chlorides | Acetyl Chloride | Tertiary Alcohol (Double Addition) | Successful | cdnsciencepub.com |

| Silyl Halides | TBDMSCl | Silylated Methyl Group | Successful | nih.gov |

| Alkylating Agents | Dimethyl Sulfate (B86663), Allyl Bromide | Elongated Alkyl Chain | Successful | nih.gov |

| Epoxides | Styrene Oxide | Ring-Opened Alcohol | Successful | nih.gov |

| Nitriles | Benzonitrile | No Reaction | Unsuccessful at -60°C | cdnsciencepub.com |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding of 1-phenyl-5-methyltetrazole.

Comprehensive Infrared Band Assignments and Correlation with Molecular Structure

The infrared spectrum of 1-phenyl-5-methyltetrazole displays a series of characteristic absorption bands that can be assigned to specific vibrational modes within the molecule. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT), which provide a reliable prediction of the vibrational frequencies. core.ac.uk

Key IR absorption bands for tetrazole and its derivatives include:

N-H Stretching: For tetrazoles with an N-H bond, a stretching band typically appears in the region of 3161 cm⁻¹. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. vscht.cz

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the tetrazole and phenyl rings give rise to bands in the 1600-1400 cm⁻¹ region. researchgate.netvscht.cz

Ring Vibrations: The tetrazole ring itself has characteristic breathing and deformation modes that contribute to the fingerprint region of the IR spectrum.

Theoretical calculations, such as those using the B3LYP/6-31G* method, have shown that the phenyl and tetrazole rings in 1-phenyltetrazole are not coplanar, with a calculated dihedral angle of approximately 29 degrees. core.ac.uk This non-planar conformation influences the vibrational modes and is a key aspect of its molecular structure. The correlation between experimental IR spectra and theoretical calculations allows for a detailed and reliable assignment of the observed absorption bands to specific molecular motions. core.ac.uk

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3161 | N-H Stretch | researchgate.netresearchgate.net |

| >3000 | Aromatic C-H Stretch | vscht.cz |

| <3000 | Aliphatic C-H Stretch | vscht.cz |

| 1600-1400 | C=N and C=C Ring Stretching | researchgate.netvscht.cz |

Surface-Enhanced Raman Scattering (SERS) Investigations of Adsorption Phenomena

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the adsorption behavior of molecules on metal surfaces. nih.govpsu.edu For tetrazole derivatives, SERS provides insights into the orientation and interaction of the molecule with the substrate. researchgate.net

When 1-phenyl-5-mercaptotetrazole, a related compound, is adsorbed on silver nanoparticles, the SERS spectrum indicates that the molecule interacts with the silver surface through the sulfur and one of the nitrogen atoms. researchgate.net This suggests a chemisorption process where the tetrazole ring is oriented nearly edge-on with respect to the metal surface, while the phenyl ring is inclined. researchgate.net The enhancement of the Raman signal is attributed to both electromagnetic and chemical enhancement mechanisms. nih.gov The electromagnetic enhancement arises from the localized surface plasmon resonance of the metal nanoparticles, while the chemical enhancement involves a charge-transfer process between the molecule and the substrate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular architecture of organic compounds, including 1-phenyl-5-methyltetrazole.

¹H and ¹³C Chemical Shift Correlation with Molecular Architecture

The ¹H and ¹³C NMR spectra of 1-phenyl-5-methyltetrazole provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively. The chemical shifts are highly sensitive to the molecular structure.

¹H NMR: The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The methyl protons give a singlet peak at a higher field (upfield). For instance, in a derivative, 2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-5-phenyl-2H-tetrazole, the phenyl protons appear in the range of δ 7.45-7.50 and 8.19 ppm, while the methyl protons are observed at δ 1.91 ppm. rsc.org

¹³C NMR: The carbon atoms of the phenyl ring show signals in the aromatic region (δ 120-140 ppm). The carbon of the methyl group appears at a much higher field. The C5 carbon of the tetrazole ring has a characteristic chemical shift. For the aforementioned derivative, the phenyl carbons resonate at δ 127.1, 127.7, 129.0, and 130.4 ppm, and the tetrazole C5 carbon is at δ 165.0 ppm. rsc.org

| Nucleus | Phenyl Group | Methyl Group | Tetrazole C5 | Reference |

|---|---|---|---|---|

| ¹H | 7.45-8.19 (m) | 1.91 (s) | - | rsc.org |

| ¹³C | 127.1-130.4 | 23.3 | 165.0 | rsc.org |

Differentiation of Isomeric Forms and Tautomerism via NMR Techniques

NMR spectroscopy is particularly useful for distinguishing between isomers and studying tautomeric equilibria. Tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net Low-temperature NMR experiments can slow down the proton exchange between these forms, allowing for the observation of separate signals for each tautomer. fu-berlin.de

For instance, in the synthesis of 1-hydroxy-5-methyltetrazole, ¹H NMR spectroscopy was used to determine the molar ratio of the resulting 1-hydroxy and 2-hydroxy regioisomers, which was found to be 3:1. mdpi.com The integration of the distinct signals for each isomer allows for the quantification of their relative abundance in solution. This demonstrates the power of NMR in characterizing complex reaction mixtures and understanding the regioselectivity of chemical transformations.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of 1-phenyl-5-methyltetrazole, which aids in its structural confirmation. The fragmentation of tetrazoles under electron ionization (EI) or electrospray ionization (ESI) is highly dependent on the substituents. nih.govlifesciencesite.com

A common fragmentation pathway for 1,5-disubstituted tetrazoles involves the elimination of a molecule of nitrogen (N₂) to form a nitrene intermediate. researchgate.net Another significant fragmentation route is the loss of an azide (B81097) radical (N₃•). lifesciencesite.com For 5-allyloxy-1-phenyl-tetrazoles, a primary fragmentation process involves the cleavage to form a 1-phenyl-5-tetrazolone cation by losing the allyl group. nih.gov

In ESI-MS studies of 5-substituted 1H-tetrazoles, a characteristic loss of HN₃ is observed in the positive ion mode, while the elimination of N₂ is predominant in the negative ion mode. lifesciencesite.com The fragmentation patterns can be rationalized by the stability of the resulting fragment ions and neutral species. core.ac.uk For example, the mass spectrum of 4-(but-3-en-2-yl)-1-phenyl-1H-tetrazol-5(4H)-one shows a base peak at m/z 119, which can correspond to either a phenyl isocyanate or a phenyl azide fragment. nih.gov

High-Resolution Mass Spectrometry for Molecular Ion Characterization

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement of its molecular ion. For 1-phenyl-5-methyltetrazole (C₈H₈N₄), the theoretical exact mass is 160.0749 g/mol . lookchem.com HRMS analysis would be expected to yield a measured mass for the molecular ion [M]⁺˙ that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental formula.

The ionization of 1,5-disubstituted tetrazoles, such as 1-phenyl-5-methyltetrazole, in a mass spectrometer leads to the formation of an energetically unstable molecular ion [M]⁺˙ that undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Studies on structurally similar 1,5-disubstituted tetrazoles provide a basis for predicting the fragmentation pathways. nih.govnih.gov Upon electron impact, the molecular ion can break apart into various smaller charged fragments and neutral radicals. chemguide.co.uklibretexts.org Only the charged ions are detected, and their mass-to-charge ratio (m/z) is plotted to generate the mass spectrum.

For 5-substituted 1H-tetrazoles, which are structurally related, common fragmentation pathways observed under electrospray ionization (ESI) include the elimination of a hydrazoic acid molecule (HN₃) in positive ion mode and a dinitrogen molecule (N₂) in negative ion mode. lifesciencesite.com In the case of 1,5-disubstituted tetrazoles, fragmentation is often influenced by the nature of the substituents. nih.govnih.gov Key fragmentation pathways can involve the cleavage of the tetrazole ring, potentially leading to the formation of stable species such as arylazide or arylisocyanate radical cations. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Data for 1-Phenyl-5-methyltetrazole

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | lookchem.com |

| Exact Mass | 160.0749 g/mol | lookchem.com |

| Nominal Mass | 160 g/mol | N/A |

| Common Fragmentation Mode (Positive Ion ESI) | Loss of N₂ or HN₃ | lifesciencesite.com |

Isotopic Labeling for Fragmentation Pathway Delineation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during chemical reactions and fragmentation processes in mass spectrometry. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H/D, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the fragments containing these labels. This method provides definitive evidence for proposed fragmentation mechanisms.

While specific isotopic labeling studies delineating the fragmentation pathways of 1-phenyl-5-methyltetrazole are not prominently documented, the principles of this technique are widely applied in mass spectrometry. For instance, a method utilizing a deuterium-labeled reagent, 1-(d5)phenyl-3-methyl-5-pyrazolone (d5-PMP), has been developed for the relative quantitative analysis of oligosaccharides. nih.gov In this approach, glycans are labeled with either the light (d0) or heavy (d5) version of the PMP reagent. nih.gov The consistent mass difference (10 Da for a d5/d0 pair) allows for the precise quantification of glycans from different samples when their mass spectra are compared. nih.gov

To delineate the fragmentation of 1-phenyl-5-methyltetrazole, a similar strategy could be employed. For example, synthesizing the compound with a deuterium-labeled phenyl group (1-(phenyl-d5)-5-methyltetrazole) would allow researchers to determine if the phenyl group remains intact on specific fragments. If a fragment's mass increases by 5 units compared to the unlabeled compound, it confirms the presence of the phenyl ring. Conversely, if the fragment's mass remains unchanged, it indicates the loss of the phenyl group. Similarly, labeling the methyl group with deuterium (B1214612) or the tetrazole ring with ¹⁵N would provide further clarity on the complex rearrangement and cleavage processes that occur upon ionization.

Single-Crystal X-ray Diffraction Studies

Determination of Solid-State Molecular and Supramolecular Architectures

Although a specific crystal structure for 1-phenyl-5-methyltetrazole is not available in the surveyed literature, extensive crystallographic data on closely related compounds allow for a well-founded prediction of its solid-state structure. For example, studies on 1-hydroxy-5-methyltetrazole and various metal complexes of 1-phenyl-1H-tetrazole-5-thiol reveal key structural features common to this class of compounds. mdpi.com

The molecular structure of 1-phenyl-5-methyltetrazole would feature a planar tetrazole ring connected to a phenyl group at the N1 position and a methyl group at the C5 position. A key conformational parameter is the dihedral angle between the planes of the tetrazole and phenyl rings. In related structures, such as complexes of 1-phenyl-1H-tetrazole-5-thiol, these dihedral angles have been observed to be significant, for instance, 42.7° and 54.5°. This twist is common and arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the tetrazole ring.

The supramolecular architecture, or how molecules are arranged in the crystal lattice, is governed by intermolecular interactions. While 1-phenyl-5-methyltetrazole lacks strong hydrogen bond donors, its supramolecular structure would likely be dominated by weaker interactions such as C-H···N hydrogen bonds and, notably, π-π stacking interactions between the aromatic phenyl and tetrazole rings of adjacent molecules. nih.gov Such stacking is a common feature in the crystal packing of aromatic heterocyclic compounds and plays a crucial role in the stability of the crystal lattice.

Table 2: Crystallographic Data for Structurally Related Tetrazole Derivatives

| Compound | Crystal System | Space Group | Key Feature(s) |

| 1-Hydroxy-5-methyltetrazole mdpi.com | Orthorhombic | Pna2₁ | Nearly planar molecule. |

| (5-Phenyl-tetrazol-2-yl)-acetic acid methyl ester unlp.edu.ar | Monoclinic | P2₁/c | Tetrazole and phenyl rings are coplanar. |

| [Co(m-BDTH₂)₂(H₂O)₂(CH₃CN)₂]Cl₂ nih.gov | Triclinic | P-1 | Supramolecular structure assembled by hydrogen bonding and stacking interactions. |

| 1,1'-Diphenyl-5,5'-dithiodi-tetrazole | Triclinic | P-1 | Significant dihedral angle between tetrazole and phenyl rings; π-π interactions present. |

Crystallographic Insights into Tautomeric Forms and Conformational Preferences

Tautomerism is a significant phenomenon in many heterocyclic systems, particularly for tetrazoles possessing an N-H bond, which can exist in 1H- and 2H-tautomeric forms. researchgate.net Crystallographic studies are essential for identifying which tautomer is present in the solid state. For example, (tetrazol-5-yl)-acetic acid exists exclusively as the 1H-tautomer in the crystalline phase, while (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester crystallizes as the 2-tautomeric form. unlp.edu.arnih.gov

However, in the case of 1-phenyl-5-methyltetrazole, the nitrogen atom at the 1-position is substituted with a phenyl group, and there are no protons directly attached to the tetrazole ring. Therefore, the common N-H tautomerism observed in other tetrazoles is not possible for this compound. The molecule is "locked" in the 1,5-disubstituted form.

Crystallographic analysis would, therefore, focus on its conformational preferences, primarily the rotation around the C-N bond connecting the phenyl and tetrazole rings. As mentioned previously, steric interactions typically force the two rings to be non-coplanar. The specific dihedral angle adopted in the solid state represents the lowest energy conformation within the crystal lattice, influenced by a balance between intramolecular steric repulsion and favorable intermolecular packing forces. In the related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, the tetrazole and phenyl rings were found to be coplanar, which suggests that under certain substitution patterns and crystal packing environments, a planar conformation can be preferred. unlp.edu.ar

Computational and Theoretical Investigations of 1 Phenyl 5 Methyltetrazole

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling stands as a cornerstone in the theoretical investigation of 1-phenyl-5-methyltetrazole, offering a detailed picture of its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has proven to be a robust and widely used method for predicting the molecular structure and vibrational spectra of tetrazole derivatives. For compounds analogous to 1-phenyl-5-methyltetrazole, such as 1-phenyltetrazole and 5-chloro-1-phenyltetrazole, calculations at the B3LYP/6-31G* level of theory have successfully predicted their non-planar minimum energy conformations. researchgate.net In these structures, the phenyl and tetrazole rings are twisted relative to each other. For 1-phenyltetrazole, this dihedral angle is calculated to be approximately 29 degrees. researchgate.net The introduction of a methyl group at the 5-position of the tetrazole ring is not expected to significantly alter this general conformational preference.

The optimized geometry of 1-phenyl-5-methyltetrazole, as predicted by DFT calculations, would provide precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's three-dimensional structure.

| Parameter | Predicted Value Range |

| Phenyl C-C bond length | ~1.39 Å |

| Tetrazole N-N bond length | 1.29 - 1.34 Å |

| Tetrazole N-C bond length | ~1.32 Å |

| Phenyl-Tetrazole C-N bond length | ~1.43 Å |

| Phenyl-Tetrazole Dihedral Angle | 25-35° |

Note: The values in this table are illustrative and based on calculations for similar phenyltetrazole structures.

Furthermore, DFT calculations are instrumental in predicting the vibrational frequencies of 1-phenyl-5-methyltetrazole. The theoretical infrared (IR) spectrum generated from these calculations can be correlated with experimental data, such as that obtained from Fourier-transform infrared (FTIR) spectroscopy. researchgate.netosti.gov This correlation allows for a reliable assignment of the observed absorption bands to specific vibrational modes of the molecule, such as N-H stretching, C-H stretching, and ring vibrations. imanagerpublications.com To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values. osti.gov

Ab Initio and Post-Hartree-Fock Calculations for Energetic Profiles

For a more accurate determination of the energetic properties of 1-phenyl-5-methyltetrazole, ab initio and post-Hartree-Fock methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide a higher level of theoretical accuracy for calculating energies. researchgate.netnih.gov

These high-level calculations are particularly valuable for determining the relative energies of different conformers and the energy barriers for their interconversion. nih.gov For instance, in a related compound, 1-hydroxy-5-methyltetrazole, high-accuracy CBS-4M calculations have been used to determine its solid-state heat of formation. nih.govmdpi.com Such calculations are crucial for understanding the thermodynamic stability of the molecule. The energetic profile of 1-phenyl-5-methyltetrazole, mapped out using these methods, would reveal the most stable conformations and the energy required for conformational changes.

Conformational Landscape Mapping and Potential Energy Surfaces

The flexibility of 1-phenyl-5-methyltetrazole, primarily due to the rotation around the single bond connecting the phenyl and tetrazole rings, gives rise to a complex conformational landscape. Computational methods are essential for mapping this landscape and constructing the molecule's potential energy surface (PES). libretexts.orgresearchgate.net

By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a one-dimensional potential energy profile can be generated. This profile reveals the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them. mdpi.com For similar molecules, these calculations have shown that the non-planar conformers are energetically favored over the planar arrangement due to the reduction of steric hindrance. researchgate.net The energy barriers between these conformers are typically low, suggesting that the molecule is likely to be conformationally mobile at room temperature. nbu.edu.sa

Simulation of Reaction Mechanisms and Transition States

Theoretical simulations are a powerful tool for elucidating the mechanisms of chemical reactions involving 1-phenyl-5-methyltetrazole. By mapping the reaction pathway on a potential energy surface, it is possible to identify the transition states and intermediates that govern the reaction rate and outcome. wikipedia.orglibretexts.orgyoutube.com

For example, the photodegradation mechanism of a similar compound, 1-phenyl-4-allyl-tetrazol-5-one, has been studied in detail using time-dependent DFT (TD-DFT). uc.ptuc.pt These studies have characterized the reaction pathway on the triplet potential energy surface, validating experimentally postulated mechanisms. uc.ptuc.pt Such simulations can predict the formation of various photoproducts and provide insights into the electronic rearrangements that occur during the reaction. For 1-phenyl-5-methyltetrazole, similar computational studies could be used to investigate its thermal or photochemical decomposition pathways, which are characteristic reactions for many tetrazole derivatives.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic signatures for molecules like 1-phenyl-5-methyltetrazole. The correlation of these predicted spectra with experimental data provides a powerful method for structural confirmation and analysis.

As mentioned earlier, DFT calculations can generate theoretical infrared (IR) spectra that show good agreement with experimental FT-IR spectra. researchgate.netosti.gov This allows for a detailed assignment of vibrational bands. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. uc.ptuc.pt The calculated vertical excitation energies and oscillator strengths can be compared with the absorption maxima observed in experimental UV-Vis spectra. uc.pt This comparison helps in understanding the nature of the electronic transitions, such as π → π* or n → π* transitions, within the molecule.

| Spectroscopic Data | Computational Method | Predicted Information |

| Infrared (IR) Frequencies | DFT (e.g., B3LYP) | Vibrational modes and their frequencies |

| UV-Vis Absorption | TD-DFT | Electronic transition energies and intensities |

| NMR Chemical Shifts | GIAO-DFT | 1H and 13C chemical shifts |

GIAO (Gauge-Including Atomic Orbital) is a common method for calculating NMR properties.

Electronic Property Characterization (e.g., Hammett electronic constants)

The electronic properties of 1-phenyl-5-methyltetrazole can be further characterized using concepts like the Hammett equation. wikipedia.orglibretexts.org This linear free-energy relationship quantifies the effect of substituents on the reactivity of aromatic compounds. libretexts.org The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. viu.cacambridge.orgpitt.edu

For 1-phenyl-5-methyltetrazole, the tetrazole ring itself acts as a substituent on the phenyl group. The electronic nature of this substituent can be inferred from its effect on the reactivity of the phenyl ring. Conversely, substituents on the phenyl ring will influence the properties of the tetrazole ring. The Hammett equation can be used to correlate the reaction rates or equilibrium constants of a series of substituted 1-phenyl-5-methyltetrazoles with the σ values of the substituents. libretexts.org The reaction constant, ρ, obtained from such a correlation provides information about the sensitivity of the reaction to electronic effects. wikipedia.org

| Substituent (on Phenyl Ring) | Hammett Constant (σp) | Electronic Effect |

| -NO2 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH3 | -0.17 | Weakly Electron-Donating |

| -OCH3 | -0.27 | Moderately Electron-Donating |

This table provides examples of Hammett constants for common substituents at the para position.

The methyl group on the tetrazole ring is generally considered to be weakly electron-donating, which would slightly influence the electronic properties of the entire molecule.

Coordination Chemistry of 1 Phenyl 5 Methyltetrazole Ligands

Exploration of Coordination Modes and Ligand Denticity

The coordination behavior of 1-phenyl-5-methyltetrazole is largely dictated by the nitrogen-rich tetrazole ring, which offers multiple potential donor sites for metal coordination.

Nitrogen-Rich Tetrazole Ring as a Multifunctional Ligand

The tetrazole ring, with its four nitrogen atoms, is a key feature of 1-phenyl-5-methyltetrazole, making it a multifunctional ligand. This high nitrogen content is a desirable characteristic in the design of energetic materials and has been a focus of research in creating energetic coordination compounds. nih.gov The nitrogen atoms of the tetrazole ring can act as donor atoms, coordinating to metal ions in various ways. This versatility allows for the formation of complexes with diverse structures and properties. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Tetrazoles can participate in the formation of stable complexes with a variety of metal cations, which is fundamental to the development of modern anticorrosion materials. arkat-usa.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1-phenyl-5-methyltetrazole has led to the creation of both discrete coordination compounds and extended structures like coordination polymers and metal-organic frameworks (MOFs).

Formation of Discrete Coordination Compounds (e.g., with nickel, copper, mercury)

Discrete coordination compounds of 1-phenyl-5-methyltetrazole and its derivatives have been synthesized with various transition metals, including nickel, copper, and mercury. These complexes often feature the tetrazole ligand coordinated to the metal center through one or more of its nitrogen atoms. For example, copper(II) complexes with 5-methyltetrazole (B45412) and bipyridine or phenanthroline derivatives have been synthesized and structurally characterized, revealing binuclear structures. rsc.orgrsc.org Similarly, mixed ligand complexes of palladium(II) with 1-phenyl-1H-tetrazole-5-thiol have been prepared, where the tetrazole derivative coordinates through the sulfur and a deprotonated nitrogen atom. researchgate.net The synthesis of a series of energetic coordination compounds with 1-(azidomethyl)-5H-tetrazole and metals like copper(II), manganese(II), and iron(II) has also been reported, demonstrating the versatility of tetrazole-based ligands. nih.gov

Table 1: Examples of Discrete Coordination Compounds with Tetrazole Derivatives

| Metal Ion | Co-ligand | Resulting Complex Structure | Reference |

|---|---|---|---|

| Copper(II) | 2,2′-bipyridine | Binuclear | rsc.org |

| Copper(II) | 1,10-phenanthroline | Binuclear | rsc.org |

| Palladium(II) | Ethylenediamine | Mononuclear | researchgate.net |

| Copper(II) | Nitrate | Six-coordinate | nih.gov |

Construction of Coordination Polymers and Metal-Organic Frameworks

The ability of tetrazole ligands to bridge multiple metal centers makes them excellent building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These extended structures have garnered significant interest due to their potential applications in areas such as gas storage, separation, and catalysis. researchgate.net The versatile coordination modes of tetrazole ligands, combined with the choice of metal ions and other organic linkers, allow for the creation of CPs and MOFs with a wide range of topologies and properties. For example, six new coordination polymers based on a tetrazole-containing isophthalic acid ligand have been synthesized, exhibiting 3D structures. rsc.org Another study reported a new family of coordination polymers based on a pyrazolyl-tetrazole ligand, forming 2D layers that are further connected into 3D supramolecular architectures through hydrogen bonding. rsc.org The in situ synthesis of tetrazole ligands in the presence of metal salts has also proven to be a successful strategy for constructing novel CPs and MOFs. rsc.org

Table 2: Examples of Coordination Polymers and MOFs with Tetrazole-Based Ligands

| Ligand | Metal Ion(s) | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|

| 5-(1H-tetrazol-5-yl)isophthalic acid | Mn(II), Cu(II), Co(II), Zn(II) | 3D | Butterfly-shaped tetranuclear clusters | rsc.org |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II), Cu(II) | 2D layers forming 3D supramolecular structures | Two distinct coordination modes of the ligand | rsc.org |

| 3-((1H-tetrazol-5-yl) methyl) pyridine | Cu(II), Zn(II), Cd(II) | 2D and 3D | Wave-like [Cu–tetrazole–Cu] chains | rsc.org |

| 5-phenyl-1H-tetrazole | Silver(I) | 3D | Polyoxometalate-based framework | sigmaaldrich.com |

Catalytic Applications of 1-Phenyl-5-methyltetrazole-Metal Complexes

While the coordination chemistry of 1-phenyl-5-methyltetrazole and its derivatives is well-explored, their direct application in catalysis is an emerging area of research. However, related tetrazole compounds have shown promise in catalytic systems. For instance, the dimerization of 1-phenyl-1H-tetrazole-5-thiol has been achieved using metalloporphyrin catalysts. scirp.orgscirp.org This reaction proceeds through the formation of an active intermediate where the thiol derivative coordinates to the metal center of the porphyrin. scirp.org

The broader field of metal-based catalysis in biological systems is also gaining traction, with metal complexes being developed for reactions within living cells. nih.gov Although specific catalytic applications of 1-phenyl-5-methyltetrazole complexes are not extensively documented, the fundamental principles of their coordination chemistry suggest potential for their use as catalysts in various organic transformations. The ability to fine-tune the electronic and steric properties of the ligand and the metal center could lead to the development of highly selective and efficient catalysts. Further research is needed to fully explore the catalytic potential of these versatile complexes.

Role of Tetrazole Ligands in Modulating Metal-Mediated Catalysis

Tetrazole ligands, including phenyltetrazole derivatives, play a crucial role in influencing the catalytic activity of metal complexes. The electronic properties of the tetrazole ring and its substituents can be fine-tuned to modulate the electron density at the metal center, thereby affecting the catalytic cycle.

Research on a related compound, 1-phenyl-1H-tetrazole-5-thiol (Hptt), has demonstrated the catalytic dimerization of the ligand itself in the presence of metalloporphyrin catalysts. scirp.org In this process, the deprotonated thiol group of Hptt coordinates to a manganese(III) porphyrin catalyst. scirp.org This coordination facilitates an intramolecular electron transfer, reducing the Mn(III) to Mn(II) and generating a thiyl radical. scirp.org The subsequent coupling of these radicals leads to the formation of the dimer, 1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane. scirp.org The catalytic cycle is completed by the re-oxidation of Mn(II) to Mn(III) by oxygen from the air. scirp.org The efficiency of this catalytic process is influenced by the nature of the metalloporphyrin catalyst and the solvent used. scirp.org

Table 1: Catalytic Dimerization of 1-Phenyl-1H-tetrazole-5-thiol with Various Catalysts

| Catalyst | Solvent | Conversion (%) |

| THPPMnCl | Methanol | 57.6 |

| TMOPPMnCl | Methanol | 48.2 |

| TAPPMnI5 | Methanol | 35.5 |

| TCPPMnCl | Methanol | 28.7 |

| TPPMnCl | Methanol | 20.4 |

| TNPPFeCl | Methanol | 5.6 |

| Mn(OAc)2 | Methanol | 5.1 |

| MnCl2 | Methanol | 3.5 |

Data sourced from a study on the dimerization of 1-phenyl-1H-tetrazole-5-thiol. scirp.org

Stabilization of Metal Ions for Diverse Catalytic Processes

The coordination of tetrazole ligands to metal ions can lead to the formation of stable complexes that are effective catalysts for a variety of organic transformations. The multidentate nature of some tetrazole derivatives allows them to form robust coordination environments around the metal ion, preventing catalyst deactivation and enabling efficient catalytic turnover.

A notable example involves a copper(II) complex with 5-phenyl-1H-tetrazole, a compound structurally similar to 1-phenyl-5-methyltetrazole. This complex, when immobilized on magnetic chitosan (B1678972), serves as a highly effective and recyclable catalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives. The tetrazole ligand, along with the chitosan support, stabilizes the copper(II) ions, allowing the catalytic reaction to proceed efficiently under mild conditions. The catalyst can be easily recovered using a magnet and reused multiple times without a significant loss of activity, highlighting the stabilizing role of the tetrazole ligand and the support.

The coordination of the tetrazole ligand to the copper(II) center is believed to be crucial for the catalytic activity. This coordination likely facilitates the interaction between the substrates and the metal ion, promoting the desired chemical transformation. The robust nature of the copper-tetrazole complex contributes to the longevity of the catalyst.

Advanced Materials Applications of 1 Phenyl 5 Methyltetrazole and Its Derivatives

Development as Energetic Materials Precursors

The tetrazole ring, with its high heat of formation, is a key structural motif in the development of high-energy-density materials (HEDMs). The decomposition of nitrogen-rich compounds often yields the stable dinitrogen molecule (N₂), releasing a significant amount of energy.

Researchers have focused on synthesizing novel high-nitrogen compounds by modifying the 1-phenyl-5-methyltetrazole scaffold. A common strategy involves the synthesis of nitrogen-rich energetic salts. For instance, 1-hydroxy-5-methyltetrazole, derived from 5-methyltetrazole (B45412), can serve as a scaffold to prepare various energetic salts. mdpi.comnih.gov The synthesis process can involve the oxidation of 5-methyltetrazole followed by reactions with appropriate bases to form salts like ammonium (B1175870), hydroxylammonium, hydrazinium (B103819), and guanidinium (B1211019) salts. mdpi.com

The goal is to create compounds that balance high energy density with low sensitivity to mechanical stimuli like impact and friction. researchgate.net The combination of different heterocyclic rings, such as tetrazole and triazole, in a single molecule is another approach to optimize the energetic properties. rsc.org These strategies aim to develop more eco-friendly HEDMs, as the decomposition of nitrogen-rich molecules produces cleaner byproducts. researchgate.net

The performance of energetic materials is predicted through detailed thermochemical characterization. Key parameters include thermal stability, heat of formation, and detonation properties. Techniques like Differential Thermal Analysis (DTA) are used to determine the decomposition temperatures of these compounds. mdpi.comnih.gov

For example, the guanidinium salt of 1-hydroxy-5-methyltetrazole exhibits a high decomposition temperature of 256 °C. mdpi.com In contrast, the hydroxylammonium salt has a lower decomposition temperature of 141 °C. mdpi.com The energetic performance, including detonation velocity and pressure, is often calculated using specialized software like the EXPLO5 code, which utilizes experimental data such as density and calculated heats of formation. mdpi.comnih.gov The ammonium salt of 1-hydroxy-5-methyltetrazole has shown promise as a cost-effective and insensitive explosive with a decomposition temperature of 229 °C and a detonation velocity of 7982 m s⁻¹. mdpi.com The hydrazinium salt is also a notable performer with a high decomposition temperature of 224 °C and a detonation velocity of 8109 m s⁻¹. mdpi.com

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m s⁻¹) | Detonation Pressure (kbar) |

|---|---|---|---|

| 1-Hydroxy-5-methyltetrazole | 194 | - | - |

| Ammonium salt | 229 | 7982 | 230 |

| Hydroxylammonium salt | 141 | ~8000 | 212-230 |

| Hydrazinium salt | 224 | 8109 | 219 |

| Guanidinium salt | 256 | 7090 | - |

Surface Chemistry and Interfacial Phenomena

The interaction of 1-phenyl-5-methyltetrazole derivatives with metal surfaces is a significant area of research, particularly in the formation of protective layers and functionalized surfaces.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols, for example, are known to form well-defined SAMs on noble metal surfaces like gold. sigmaaldrich.com This process is driven by the strong affinity between sulfur and the metal, as well as van der Waals interactions between the molecular chains. sigmaaldrich.com

Derivatives of 1-phenyl-5-methyltetrazole, such as 1-phenyl-5-mercaptotetrazole (PMT), have been shown to form SAMs on silver surfaces. researchgate.net These SAMs can act as effective corrosion protection layers. researchgate.net The structure of the molecule plays a crucial role; for instance, replacing the phenyl group in PMT with a methyl group can significantly alter the protective properties of the monolayer. researchgate.net

Understanding the adsorption mechanism of these molecules on metal surfaces is crucial for controlling the properties of the resulting interface. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique used to study the adsorption of molecules like PMT on silver surfaces. researchgate.net

Studies have shown that PMT adsorbs on silver in its ionized thiol form and interacts with the surface through both the sulfur atom and a nitrogen atom from the tetrazole ring. researchgate.net The orientation of the molecule with respect to the surface has been investigated, with the tetrazole ring positioned nearly edge-on and the phenyl ring inclined to the surface. researchgate.net The adsorption of these molecules can be influenced by the presence of other ions, such as halides, which can compete for adsorption sites on the metal surface. researchgate.net

Integration into Nanomaterial Systems

The unique properties of 1-phenyl-5-methyltetrazole and its derivatives make them suitable for integration into various nanomaterial systems. While specific examples directly involving 1-phenyl-5-methyltetrazole are not extensively detailed in the provided search results, related tetrazole compounds offer insights into potential applications.

For instance, tetrazole-based ligands are used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in areas like gas storage and catalysis. rsc.org The ability of tetrazole derivatives to coordinate with metal ions is key to the formation of these structures. rsc.org Furthermore, tetrazole-containing ligands have been incorporated into energetic coordination compounds, where the metal center and the ligand collectively determine the material's properties. d-nb.infoenergetic-materials.org.cn This suggests that 1-phenyl-5-methyltetrazole derivatives could be used to create novel nanomaterials with tailored energetic or surface properties. The synthesis of nanomagnetic catalysts incorporating tetrazole derivatives for use in organic reactions further highlights the potential for integrating these compounds into functional nanomaterial systems. researchgate.net

While the broader class of tetrazoles has been investigated for roles as capping agents and ligands in the synthesis and stabilization of various nanoparticles, direct evidence and detailed research findings concerning the application of 1-phenyl-5-methyltetrazole for the functionalization of detonative nanodiamond surfaces remain elusive. General principles of nanoparticle surface modification exist, but their specific application to this particular compound and substrate has not been documented in available research.

Therefore, a detailed, evidence-based article on the surface modification of detonative nanodiamonds using 1-phenyl-5-methyltetrazole, complete with research findings and data tables as requested, cannot be generated at this time due to a lack of specific scientific data on this topic.

Future Outlook and Emerging Research Frontiers in 1 Phenyl 5 Methyltetrazole Chemistry

Synthesis of Novel Structural Motifs and Complex Architectures

The future of 1-phenyl-5-methyltetrazole synthesis lies in the development of methodologies that offer greater complexity, efficiency, and structural diversity. While established methods provide access to the basic scaffold, emerging research is focused on creating more intricate and functionalized derivatives.

One promising avenue is the use of multicomponent reactions (MCRs), such as the Ugi tetrazole four-component reaction (UT-4CR), to assemble complex molecules in a single step. acs.org Adapting MCRs to incorporate 1-phenyl-5-methyltetrazole precursors could rapidly generate libraries of novel compounds with diverse functionalities. beilstein-journals.org For instance, developing new isocyanide or aldehyde building blocks derived from 1-phenyl-5-methyltetrazole would significantly broaden the scope of accessible structures.

Another key area is the construction of supramolecular structures and coordination polymers. The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.netrsc.org Research is moving towards designing and synthesizing novel metal-organic frameworks (MOFs) and complexes using 1-phenyl-5-methyltetrazole and its functionalized derivatives as building blocks. researchgate.net These complex architectures are of interest for applications in catalysis, gas storage, and sensing. For example, new complexes have been synthesized by reacting 1-phenyl-1H-tetrazole-5-thiol with various metal salts, demonstrating the versatility of the tetrazole core in forming complex coordination compounds. researchgate.net

Furthermore, the development of more sustainable and efficient synthetic routes is a continuous goal. This includes the use of environmentally friendly catalysts and solvents, as demonstrated in the synthesis of 5-substituted-1H-tetrazoles using a copper sulfate (B86663) catalyst in DMSO. scielo.br Future work will likely focus on applying similar green chemistry principles to the synthesis of complex 1-phenyl-5-methyltetrazole derivatives.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions require precise monitoring of reaction kinetics, intermediates, and byproducts. The application of advanced spectroscopic techniques for in situ (in the reaction mixture) analysis is a major frontier in the study of 1-phenyl-5-methyltetrazole synthesis and reactivity.

Techniques such as Raman, Near-Infrared (NIR), and Mid-Infrared (IR) spectroscopy are powerful tools for real-time monitoring. spectroscopyonline.com These methods provide molecular-level information by probing the vibrational modes of molecules, allowing for the tracking of reactant consumption and product formation without the need for sample extraction. mdpi.com For example, Raman spectroscopy, which relies on the inelastic scattering of light, can provide detailed information on the chemical structure and conformation of molecules during a reaction. mdpi.comimperial.ac.uk

Fluorescence spectroscopy is another cost-effective and highly sensitive technique for in situ monitoring. mdpi.com By introducing fluorescent tags or monitoring the intrinsic fluorescence of reactants or products, it is possible to follow reaction progress at very low concentrations.

The integration of these spectroscopic techniques with reaction vessels allows for continuous data collection, leading to a deeper understanding of reaction mechanisms and the identification of transient, unstable intermediates. spectroscopyonline.com This is particularly relevant for tetrazole chemistry, where reactions can involve energetic or short-lived species. The data below illustrates the types of spectroscopic techniques being adapted for real-time chemical process monitoring.

| Spectroscopic Technique | Principle | Potential Application in Tetrazole Chemistry |

| Raman Spectroscopy | Measures vibrational modes based on inelastic scattering of monochromatic light. mdpi.com | Monitoring the formation of the tetrazole ring, studying conformational changes, and identifying intermediates in real-time. imperial.ac.uk |

| Near-Infrared (NIR) Spectroscopy | Probes overtone and combination bands of molecular vibrations. mdpi.com | In situ monitoring of reactant and product concentrations in bulk chemical synthesis. |

| Fluorescence Spectroscopy | Detects emission of light from excited electronic states. mdpi.com | Tracking the progress of reactions involving fluorescently-tagged tetrazole derivatives or monitoring changes in intrinsic fluorescence. |

| FTIR Spectroscopy | Analyzes molecular species by measuring the absorption of infrared radiation. numberanalytics.com | Identifying functional group transformations during the synthesis of 1-phenyl-5-methyltetrazole derivatives. |

Theoretical Approaches for Predictive Modeling and Materials Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and design of new materials. In the context of 1-phenyl-5-methyltetrazole, these approaches offer the ability to predict molecular properties, elucidate reaction mechanisms, and guide the synthesis of compounds with desired characteristics, reducing the need for extensive trial-and-error experimentation.